Adamantane is a natural product found in Psidium guajava with data available.
adamantane is a mineral.
A tricyclo bridged hydrocarbon.
Adamantane
CAS No.: 281-23-2
Cat. No.: VC21342765
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 281-23-2 |
---|---|
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | adamantane |
Standard InChI | InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2 |
Standard InChI Key | ORILYTVJVMAKLC-UHFFFAOYSA-N |
Canonical SMILES | C1C2CC3CC1CC(C2)C3 |
Appearance | Off-White Solid |
Melting Point | 183-186 °C |
Chemical Structure and Properties
Adamantane (C₁₀H₁₆) can be described as the fusion of three cyclohexane rings in a unique spatial arrangement that mirrors the diamond crystal lattice . This distinctive structure gives the compound its name, derived from the Greek word "adamantinos," meaning relating to steel or diamond . As the simplest diamondoid compound, it represents an important class of polyhedral organic molecules.
Physical and Chemical Properties
Adamantane exhibits several notable physical and chemical characteristics that contribute to its utility in various applications.
Property | Value/Description |
---|---|
Chemical formula | C₁₀H₁₆ |
Molecular weight | 136.238 g·mol⁻¹ |
Appearance | White to off-white powder |
Odor | Camphor-like |
Density | 1.07 g/cm³ (25 °C) |
CAS number | 281-23-2 |
The compound is a colorless crystalline solid at room temperature with a distinctive camphor-like odor . Its highly symmetrical and compact structure allows for relatively easy substitution of hydrogen atoms with various functional groups, contributing to its versatility in chemical synthesis and pharmaceutical applications .
Structural Characteristics
The adamantane molecule possesses a unique ring-tetrahedral structure that is highly symmetrical and clathrate in nature . This configuration results in exceptional stability, making it the most stable isomer of C₁₀H₁₆ . The spatial arrangement of carbon atoms creates a rigid framework that is virtually stress-free, contributing to its usefulness as a structural backbone for various compounds .
Historical Background and Discovery
The history of adamantane represents an interesting chapter in the development of organic chemistry, particularly in the study of polyhedral compounds.
Initial Theoretical Predictions and Early Attempts
Several other researchers, including D. Bottger, attempted to synthesize adamantane using various methods but were unsuccessful in producing the actual compound .
Discovery and Isolation
Adamantane was first discovered and isolated from petroleum fractions by Stanislav Landa and his colleagues in 1933 . They extracted it from the Hodonín oil field in Czechoslovakia and presented their findings at the Twelfth Congress of Industrial Chemistry in Prague in 1932, with the proceedings published later . Landa, who was a chemist specialized in fuel industry, had received his education in technical chemistry at the Technical University in Prague and had worked as an assistant to Professor F. Schulz at the Prague Institute of Fuel Technology and Luminosity .
First Successful Synthesis
Synthesis Methods
The synthesis of adamantane has evolved significantly since Prelog's initial method, with several approaches developed to improve yield and efficiency.
Industrial Synthesis
The current industrial production method for adamantane primarily uses dicyclopentadiene, a byproduct from petroleum refining, as the raw material . This process involves two main steps:
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Hydrogenation of dicyclopentadiene to tetrahydrodicyclopentadiene
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Isomerization of tetrahydrodicyclopentadiene to adamantane
For the hydrogenation process, typical catalysts include Raney Ni and Pd/Al₂O₃ . The isomerization step is more technically challenging and has been the focus of significant research .
Isomerization Methods
There are four main isomerization methods based on different catalyst types:
Catalyst Type | Characteristics | Advantages | Disadvantages |
---|---|---|---|
AlCl₃ | Current industrial method | High catalytic activity, high yield | Produces black tar, toxic, complicated post-processing |
Super acid | Uses catalysts like CH₃SO₃H-SbF₅ | Effective isomerization | Environmental concerns |
Ionic liquid | Alternative approach | Potentially greener | Still under development |
Zeolite | Solid acid catalyst | More environmentally friendly | Variable yields |
The AlCl₃ method, despite being the current standard for industrial production, produces significant waste in the form of black tar and presents safety concerns due to the toxicity and acidity of AlCl₃ . These environmental and safety issues have driven research into alternative, more sustainable synthesis methods.
Pharmaceutical Applications
Adamantane derivatives have emerged as important compounds in pharmaceutical development, with several approved medications incorporating this structural element.
Adamantane-Based Drugs in Clinical Practice
The adamantane moiety serves as the structural backbone for numerous therapeutic compounds . Current adamantane derivatives in clinical practice include:
Drug | Classification | Therapeutic Use |
---|---|---|
Amantadine | Antiviral/Antiparkinsonian | Influenza A treatment, Parkinson's disease |
Memantine | NMDA receptor antagonist | Alzheimer's disease |
Rimantadine | Antiviral | Influenza A treatment |
Tromantadine | Antiviral | Herpes simplex |
Adapalene | Retinoid | Acne treatment |
Saxagliptin | DPP4 inhibitor | Type 2 diabetes |
Vildagliptin | DPP4 inhibitor | Type 2 diabetes |
These compounds have been approved for a wide spectrum of indications, providing vital treatment options for millions of patients worldwide .
Mechanisms of Action
Adamantane derivatives exhibit diverse mechanisms of action depending on their specific functional groups and therapeutic targets:
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Antiviral adamantanes (amantadine, rimantadine, tromantadine) typically interfere with viral replication or penetration processes .
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Neurological treatments like memantine act on glutamate receptors in the brain, specifically as NMDA receptor antagonists, helping to regulate glutamate activity in Alzheimer's disease .
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Antidiabetic adamantanes (saxagliptin, vildagliptin) function as dipeptidyl peptidase-4 (DPP4) inhibitors, which help regulate blood glucose levels by preventing the degradation of incretin hormones .
Recent Research Findings
Recent studies have demonstrated potential new therapeutic applications for adamantane derivatives. Research published in 2022 showed that novel adamantane derivatives, similarly to DPP4 inhibitors, can restrict diabetes-induced cognitive deficits in mice . These compounds demonstrated the ability to modulate inflammatory pathways in the diabetic brain, potentially reducing dysfunction or cell death in brain areas important for cognitive function .
The study found that these derivatives can lead to overexpression of GLP-1 (glucagon-like peptide) as well as genes like Bdnf and Cav1, which translate into central blockade of pro-inflammatory cytokine synthesis and significant improvement in memory performance in diabetic mice . This suggests promising roles for newly synthesized adamantane derivatives in preventing and treating cognitive impairment associated with diabetes and related diseases .
Drug Delivery Systems and Surface Recognition
Beyond direct therapeutic applications, adamantane plays an important role in drug delivery systems and surface recognition studies.
Surface Recognition Studies
The rigid and well-defined structure of adamantane makes it valuable for surface recognition studies, where precise molecular interactions are crucial . This application leverages the predictable spatial arrangement of functional groups attached to the adamantane scaffold.
Other Applications and Future Perspectives
Adamantane's unique physical and chemical properties have led to applications beyond the pharmaceutical industry.
Industrial Applications
The compound finds use in several industrial contexts:
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High-density fuels: The compact molecular structure provides high energy density .
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Lubricants: Adamantane derivatives serve as thermally stable lubricants in specialty applications .
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New photoelectric materials: The symmetrical structure lends itself to novel applications in materials science .
Future Research Directions
Current research trends suggest several promising directions for adamantane research:
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Development of green synthesis methods to replace the environmentally problematic AlCl₃ process .
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Exploration of new adamantane derivatives with enhanced pharmacological properties.
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Investigation of adamantane-based materials for applications in electronics and energy storage.
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Expansion of adamantane's role in targeted drug delivery systems through more sophisticated supramolecular assemblies .
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